3-Fluoro-4-methylbenzamide oxime

Vue d'ensemble

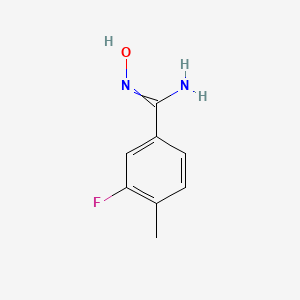

Description

3-Fluoro-4-methylbenzamide oxime is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamide, where the amide group is modified with a fluorine atom at the third position and a methyl group at the fourth position The oxime functional group is attached to the carbonyl carbon of the benzamide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methylbenzamide oxime typically involves the following steps:

Nitration: The starting material, 3-Fluoro-4-methylbenzoic acid, is nitrated to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group, forming 3-Fluoro-4-methylbenzamide.

Oximation: The final step involves the reaction of 3-Fluoro-4-methylbenzamide with hydroxylamine hydrochloride in the presence of a base to form the oxime derivative.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-4-methylbenzamide oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

Reduction: The oxime group can be reduced to form amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-Chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamide derivatives.

Applications De Recherche Scientifique

Chemistry

In the field of organic chemistry, 3-fluoro-4-methylbenzamide oxime serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with specific properties or activities.

Biology

The compound has been employed in biological studies focusing on enzyme inhibition and protein-ligand interactions . Its oxime functionality can interact with various biological targets, making it useful in understanding biochemical pathways and developing potential therapeutic agents.

Medicine

Recent investigations have highlighted the potential of this compound as an antimicrobial and anticancer agent . Oximes are known for their ability to inhibit multiple kinases involved in cancer progression, making them attractive candidates for drug development . For instance, compounds derived from oximes have shown efficacy against various cancer cell lines by targeting critical signaling pathways involved in cell proliferation and survival .

Industrial Applications

In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its versatility allows for modifications that can lead to enhanced properties suitable for specific applications.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of oxime derivatives found that certain analogs exhibited significant inhibitory effects on cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at the para position of the aromatic ring could enhance potency against specific cancer types .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition capabilities of this compound revealed its potential to act as a competitive inhibitor for certain kinases involved in metabolic regulation. This finding suggests its utility in designing drugs for metabolic disorders .

Table 2: Summary of Case Studies on this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant inhibition on cancer cell lines | Potential drug candidate for cancer |

| Enzyme Inhibition | Competitive inhibition of metabolic kinases | Utility in metabolic disorder treatment |

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-methylbenzamide oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

3-Fluoro-4-methylbenzamide: Lacks the oxime group but has similar structural features.

4-Methylbenzamide oxime: Lacks the fluorine atom but has the oxime group.

3-Fluorobenzamide oxime: Lacks the methyl group but has the fluorine and oxime groups.

Uniqueness: 3-Fluoro-4-methylbenzamide oxime is unique due to the presence of both the fluorine atom and the oxime group, which confer distinct chemical and biological properties

Activité Biologique

3-Fluoro-4-methylbenzamide oxime is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-Fluoro-4-methylbenzoyl chloride with hydroxylamine hydrochloride. The general reaction can be summarized as follows:

Key Reaction Conditions:

- Solvent: Typically carried out in an organic solvent such as dichloromethane.

- Catalyst: A base like triethylamine may be used to neutralize the hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Escherichia coli and Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition constant (Ki) was determined to be 1.5 µM, suggesting strong binding affinity.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Hydrogen Bonding: The oxime functional group can form hydrogen bonds with active sites on enzymes, leading to inhibition.

- Electrophilic Interactions: The presence of the fluorine atom enhances electrophilic interactions with nucleophilic sites on target proteins.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against a panel of pathogens, including Gram-positive and Gram-negative bacteria. Results demonstrated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics.

Case Study 2: Neuroprotective Effects

A study exploring the neuroprotective effects of this compound on neuronal cell lines revealed that treatment with the compound reduced oxidative stress markers significantly. Neuronal cultures treated with varying concentrations (1 µM to 10 µM) exhibited decreased levels of reactive oxygen species (ROS), indicating potential therapeutic applications in neurodegenerative conditions.

Propriétés

IUPAC Name |

3-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNTZYAQXVFCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.